molecular formula C10H20N4O5S B7971574 {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate

{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate

Cat. No.: B7971574
M. Wt: 308.36 g/mol
InChI Key: GEPJBWXFSZCGRE-UHFFFAOYSA-N
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Description

{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring fused with a piperidine ring, making it a unique structure with potential applications in various fields such as chemistry, biology, and medicine. This compound is often used in research settings due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually formed through cyclization reactions involving amines and aldehydes or ketones.

    Coupling of Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are then coupled through a nucleophilic substitution reaction, where the amine group on the piperidine ring attacks the electrophilic carbon on the pyrimidine ring.

    Formation of the Sulfate Hydrate: The final step involves the addition of sulfuric acid to form the sulfate salt, followed by hydration to obtain the sulfate hydrate form.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups on the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and mild heating.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity, which can provide insights into its potential as a therapeutic agent.

Medicine

In the field of medicine, this compound is explored for its pharmacological properties. It has shown potential as an anticonvulsant and anti-inflammatory agent, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence the activity of neurotransmitter receptors and inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Pyrimidinyl)-3-piperidinyl]methanamine hemisulfate hydrate
  • 4-(4-Methoxyphenyl)-1-(piperidin-4-yl)-1H-imidazol-2-ol hydrate
  • 1-Methyl-N-(4-pyridinylmethyl)-4-piperidinamine trihydrochloride hydrate
  • 5-Ethyl-6-methyl-2-[(3-piperidinylmethyl)amino]-4-pyrimidinol hydrochloride hydrate

Uniqueness

What sets {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate apart from similar compounds is its unique combination of a pyrimidine and piperidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.H2O4S.H2O/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10;1-5(2,3)4;/h2,4-5,9H,1,3,6-8,11H2;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPJBWXFSZCGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CN.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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